3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt

Descripción general

Descripción

La moniliformina (sal de sodio) es una micotoxina producida por diversas especies de Fusarium, incluyendo Fusarium proliferatum, Fusarium avenaceum, Fusarium subglutinans y Fusarium moniliforme . Se caracteriza estructuralmente como la sal de sodio de la 1-hidroxiciclobut-1-eno-3,4-diona . La moniliformina es conocida por sus efectos cardiotóxicos, particularmente en especies aviares, y es un contaminante en cereales como el maíz, el trigo y el arroz .

Métodos De Preparación

La moniliformina (sal de sodio) se puede aislar de cultivos de especies de Fusarium. El proceso de aislamiento normalmente implica cromatografía de intercambio iónico y cromatografía en columna de carbón . El compuesto es soluble en agua y solventes polares como el metanol, y se puede preparar disolviéndolo en agua para obtener una solución clara de color amarillo claro .

Análisis De Reacciones Químicas

La moniliformina (sal de sodio) experimenta varias reacciones químicas, incluyendo:

Oxidación: La moniliformina se puede oxidar bajo condiciones específicas, aunque los mecanismos de reacción detallados no están ampliamente documentados.

Reducción: Las reacciones de reducción que involucran moniliformina son menos comunes.

Sustitución: La moniliformina puede formar complejos con iones de lantánidos, que se pueden usar para mejorar la separación cromatográfica.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen iones de lantánidos como lantano, terbio y europio en soluciones acuosas . Los principales productos formados a partir de estas reacciones son complejos de coordinación con propiedades cromatográficas mejoradas .

Aplicaciones Científicas De Investigación

La moniliformina (sal de sodio) tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

La moniliformina ejerce sus efectos tóxicos principalmente a través de la inhibición del complejo de la piruvato deshidrogenasa, que evita la conversión del ácido pirúvico a acetil-CoA . Esta inhibición interrumpe el ciclo del ácido tricarboxílico, lo que lleva a una reducción de la producción de energía y posterior cardiotoxicidad . La moniliformina también inhibe la glutatión peroxidasa y la glutatión reductasa, lo que lleva a estrés oxidativo en las células .

Comparación Con Compuestos Similares

La moniliformina (sal de sodio) es única debido a su inhibición específica del complejo de la piruvato deshidrogenasa y sus efectos cardiotóxicos. Los compuestos similares incluyen:

Vomitoxina (Deoxinnivalenol): Una micotoxina que causa vómitos y rechazo de alimentos en animales.

Zearalenona: Una micotoxina con efectos estrogénicos, que lleva a problemas reproductivos en el ganado.

Las propiedades estructurales únicas de la moniliformina y sus efectos toxicológicos específicos la distinguen de estas otras micotoxinas.

Actividad Biológica

3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt (commonly referred to as sodium 3-hydroxy-3-cyclobutene-1,2-dione) is a compound of interest due to its potential biological activities, particularly in anticancer and antiviral research. This article explores its biological activity, including relevant studies, case findings, and synthesized data.

Chemical Structure and Properties

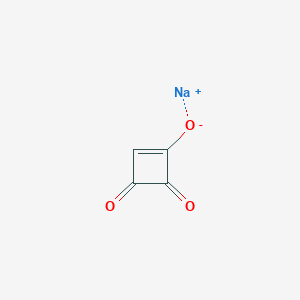

The sodium salt of 3-hydroxy-3-cyclobutene-1,2-dione features a cyclobutene ring with two carbonyl groups and a hydroxyl group. Its structural formula can be represented as follows:

This compound is derived from squaric acid and has been studied for its bioisosteric properties, particularly in replacing functionalities in pharmacologically active compounds.

Anticancer Activity

Several studies have investigated the anticancer properties of sodium 3-hydroxy-3-cyclobutene-1,2-dione. In vitro assays have been conducted against various cancer cell lines:

| Cell Line | Type of Cancer | IC50 (µM) | Activity |

|---|---|---|---|

| NCI-H522 | Non-small cell lung cancer | >10 | Modest activity |

| OVCAR-8 | Ovarian cancer | >10 | Modest activity |

| CCRF-CEM | Leukemia | >10 | Modest activity |

| UO-31 | Renal cancer | >10 | Modest activity |

| KM12 | Colon cancer | >10 | Modest activity |

| UACC-257 | Melanoma | >10 | Modest activity |

| SF-295 | CNS cancer | >10 | Modest activity |

The results indicated that while the compound exhibited some cytotoxic effects, they were not significant enough to warrant further development without modifications or combinations with other agents .

Antiviral Activity

Research has also focused on the antiviral potential of sodium 3-hydroxy-3-cyclobutene-1,2-dione. Preliminary studies suggest that it may possess reasonable antiviral profiles against various viruses. However, detailed mechanisms and efficacy levels remain to be fully elucidated. The compound was tested against several viral strains in vitro, with ongoing studies to confirm its effectiveness .

The proposed mechanism of action for sodium 3-hydroxy-3-cyclobutene-1,2-dione involves its interaction with specific receptors and pathways related to cell proliferation and apoptosis. It has been suggested that the compound may act as an antagonist to certain chemokine receptors (CXCR1 and CXCR2), which are implicated in inflammatory responses and tumor progression . This polypharmacological profile could make it a candidate for further exploration in treating chemokine-mediated diseases.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of the compound. These derivatives were assessed for their biological activity against a panel of human tumor cell lines. The results indicated that modifications to the core structure could enhance anticancer efficacy while maintaining safety profiles .

Propiedades

IUPAC Name |

3-hydroxycyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O3/c5-2-1-3(6)4(2)7/h1,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPQKNJSZNXOPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52591-22-7 (potassium salt), 71376-34-6 (hydrochloride salt) | |

| Record name | Moniliformin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031876387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10185731 | |

| Record name | Moniliformin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31876-38-7, 71376-34-6 | |

| Record name | Moniliformin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31876-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moniliformin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031876387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moniliformin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Moniliformin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Moniliformin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONILIFORMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5JMQ8SDF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.